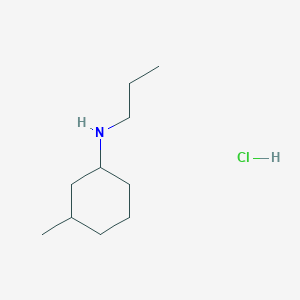

(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

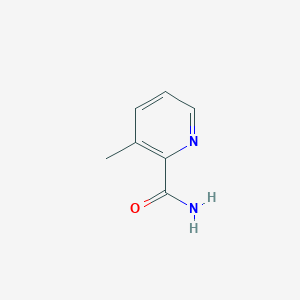

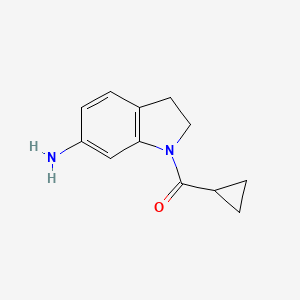

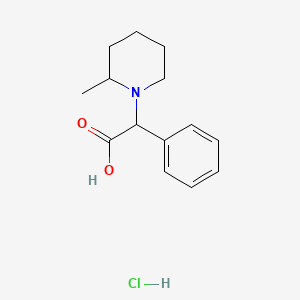

“(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride” is a biochemical compound with a molecular weight of 269.77 and a molecular formula of C14H19NO2 HCl . It is intended for research use and not for diagnostic or therapeutic use .

Molecular Structure Analysis

The molecular structure of “(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride” can be represented by the SMILES notation: CC1CCCCN1C (C2=CC=CC=C2)C (=O)O.Cl . This notation provides a way to represent the structure using ASCII strings.Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Antibacterial Activity

Research demonstrates the utility of piperidine-containing compounds in the synthesis of pyrimidine imines and thiazolidinones under microwave irradiation, highlighting their antibacterial potential. This includes the synthesis of 1-(4-(4-piperidin-1-yl)phenyl)ethanone derivatives, which undergo cyclization and condensation to produce compounds with promising antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Aurora Kinase Inhibition for Cancer Treatment

Compounds containing the piperidine motif have been investigated for their role as Aurora kinase inhibitors, with potential implications in cancer therapy. Specifically, modifications to the piperidine structure have led to compounds that inhibit Aurora A kinase, suggesting a pathway for treating cancer through targeted inhibition (ヘンリー, ジェームズ, 2006).

Palladium-Catalyzed C-H Functionalization

The palladium-catalyzed C-H functionalization of piperidine derivatives offers a method for synthesizing oxindoles, which are valuable intermediates in medicinal chemistry synthesis. This approach demonstrates the versatility of piperidine-containing compounds in complex organic synthesis processes, including the development of serine palmitoyl transferase enzyme inhibitors (Magano, Kiser, Shine, & Chen, 2014).

Synthesis of Piperidine Ring-Modified Analogs

Research into the synthesis of novel piperidine ring-modified alcohol and methyl ether analogs of (±)-threo-methyl phenyl(piperidin-2-yl)acetate explores the chemical diversity achievable with piperidine derivatives. These studies involve alkylation, acylation, and reduction processes, leading to compounds with established chemical structures based on spectral data. The modifications aim to enhance the efficiency of reactions and yield potential therapeutic agents (Ojo, 2012).

Electrochemical Studies of Mannich Bases

The synthesis and electrochemical characterization of novel Mannich bases bearing a pyrazolone moiety and piperidine indicate their potential in electrochemical applications. These compounds were synthesized through a Mannich reaction and characterized by various spectroscopic techniques, providing insights into their electrochemical behavior in acidic and basic media (Naik et al., 2013).

Propiedades

IUPAC Name |

2-(2-methylpiperidin-1-yl)-2-phenylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-11-7-5-6-10-15(11)13(14(16)17)12-8-3-2-4-9-12;/h2-4,8-9,11,13H,5-7,10H2,1H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGQLTAQHPBTAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24789634 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.